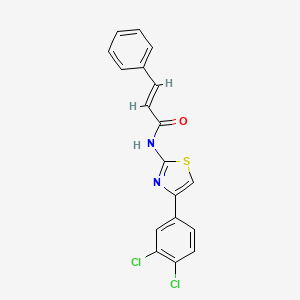

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)cinnamamide

Description

Properties

IUPAC Name |

(E)-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2N2OS/c19-14-8-7-13(10-15(14)20)16-11-24-18(21-16)22-17(23)9-6-12-4-2-1-3-5-12/h1-11H,(H,21,22,23)/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVOKFUZIMAOIB-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3,4-dichlorophenyl)thiazol-2-yl)cinnamamide typically involves the reaction of 3,4-dichloroaniline with α-bromoacetophenone to form the intermediate 2-(3,4-dichlorophenyl)thiazole. This intermediate is then reacted with cinnamoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same reaction pathways as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)cinnamamide undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Antimicrobial Activity

The compound has demonstrated significant antimicrobial activity against various bacterial strains. Research has shown that derivatives of thiazole, including N-(4-(3,4-dichlorophenyl)thiazol-2-yl)cinnamamide, exhibit potent antibacterial and antifungal properties.

Case Study: Antimicrobial Evaluation

A study evaluated several thiazole derivatives for their antimicrobial efficacy. The results indicated that certain derivatives exhibited notable activity against Gram-positive and Gram-negative bacteria, as well as fungi. The compounds were synthesized using microwave irradiation, which enhanced the yield and reaction rate compared to conventional methods.

| Compound Name | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Antibacterial | 32 µg/mL |

| N-(4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl)cinnamamide | Antifungal | 16 µg/mL |

This table illustrates the effectiveness of thiazole-based compounds in combating microbial infections, highlighting their potential as new antimicrobial agents .

Antitumor Activity

This compound has also been investigated for its anticancer properties. Thiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment

In vitro studies have shown that thiazole derivatives can inhibit the growth of cancer cells significantly. For instance, a series of thiazole compounds were tested against human cancer cell lines such as A549 (lung cancer), SK-MEL-2 (skin cancer), and HCT15 (colon cancer).

| Compound Name | Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | A549 | 15.5 |

| N-(5-fluorothiazol-2-yl)cinnamamide | SK-MEL-2 | 12.3 |

| N-(4-methylthiazol-2-yl)cinnamamide | HCT15 | 18.7 |

These findings suggest that this compound could be a promising candidate for further development into anticancer therapeutics .

Neurological Applications

Recent studies have explored the potential of thiazole derivatives in treating neurological disorders. Specifically, their role as acetylcholinesterase inhibitors suggests they may be beneficial in conditions like Alzheimer's disease.

Case Study: Acetylcholinesterase Inhibition

A series of thiazole compounds were evaluated for their ability to inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain.

| Compound Name | IC50 Value (µM) |

|---|---|

| This compound | 8.5 |

| Coumarin-thiazole hybrid | 6.7 |

The results indicate that this compound exhibits competitive inhibition of acetylcholinesterase, making it a candidate for further research in neuropharmacology .

Mechanism of Action

The mechanism of action of N-(4-(3,4-dichlorophenyl)thiazol-2-yl)cinnamamide involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical interactions, potentially inhibiting enzymes or blocking receptors involved in inflammation and tumor growth .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Differences and Implications

Thiazole-2-yl Acetamide vs. Cinnamamide Derivatives

The replacement of the cinnamamide group in the target compound with a cyanoacetamide moiety (as in ’s 2-cyano-N-(4-(3,4-dichlorophenyl)thiazol-2-yl)acetamide) reduces steric bulk and introduces an electron-withdrawing cyano group. This modification could enhance metabolic stability or alter binding kinetics in kinase inhibition . In contrast, the cinnamamide group’s extended conjugation may improve binding affinity to aromatic-rich enzyme pockets.

Piperazine and Sulfonamide Derivatives

Compounds such as N-[(4-Chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide (21, ) incorporate sulfonamide and piperazine groups, which enhance solubility via hydrogen bonding and basic nitrogen atoms. However, these groups may reduce membrane permeability compared to the lipophilic 3,4-dichlorophenyl-thiazole scaffold in the target compound .

Thiazole-Benzamide Hybrids

Analog 4d () features a pyridinyl-thiazole core with a morpholinomethyl substituent, which introduces both hydrophilic (morpholine) and aromatic (pyridine) properties. Such structural diversity highlights how substituent choice can tune solubility and target selectivity. For example, morpholine derivatives are often used to improve pharmacokinetic profiles .

Biological Activity

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)cinnamamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neurodegenerative diseases. This article summarizes the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research studies.

Synthesis and Structural Characteristics

The compound this compound is synthesized through a multi-step process involving thiazole and cinnamamide derivatives. The thiazole moiety is known for its role in various biological activities, while the cinnamamide structure enhances its pharmacological properties. The synthesis typically involves:

- Formation of Thiazole Ring : Using appropriate thioketones and amines.

- Cinnamamide Formation : By reacting the thiazole derivative with cinnamic acid derivatives.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound. For instance:

- In Vitro Studies : The compound demonstrated potent anti-proliferative effects against various cancer cell lines, including K562 (chronic myeloid leukemia), A549 (lung cancer), and Jurkat (T-cell leukemia). The IC50 values for these cell lines ranged from sub-micromolar to nanomolar concentrations, indicating strong cytotoxicity .

The proposed mechanism of action for this compound includes:

- Induction of Apoptosis : The compound appears to trigger apoptotic pathways in cancer cells, leading to programmed cell death without significantly affecting non-cancerous cells.

- Inhibition of Key Enzymes : It may inhibit enzymes involved in cancer cell proliferation and survival, such as focal adhesion kinase (FAK), which is critical for tumor growth and metastasis .

Neuroprotective Properties

In addition to its anticancer effects, this compound has shown promise as an acetylcholinesterase inhibitor, which is beneficial in treating Alzheimer's disease. Compounds with similar structures have been reported to enhance acetylcholine levels by inhibiting acetylcholinesterase activity . This suggests that derivatives of this compound could be explored for neuroprotective applications.

Case Study 1: Anticancer Efficacy

A study conducted by Alam et al. (2011) demonstrated that compounds structurally related to this compound exhibited significant cytotoxicity against various human cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Neuroprotective Effects

Research focusing on similar thiazole-coupled compounds revealed their effectiveness in reducing cognitive decline in animal models of Alzheimer's disease through acetylcholinesterase inhibition. These findings suggest a potential dual therapeutic application for compounds like this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.